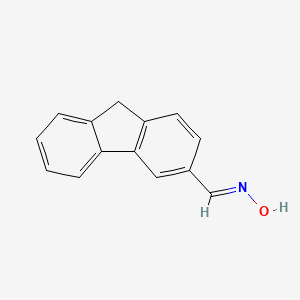

9H-fluorene-3-carbaldehyde oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9H-fluorene-3-carbaldehyde oxime is a chemical compound with the molecular formula C13H9NO . It is also known by other names such as 9-fluorenone oxime, 9H-Fluoren-9-one oxime, Fluoren-9-one oxime, Fluorenone-9-oxime, and 9-Oximinofluorene .

Synthesis Analysis

Oxime esters, which include this compound, are emerging as the first-line building blocks in modern heterocyclic chemistry . They can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

A strategic approach for Csp3–H functionalization of 9H-fluorene has been described . This approach involves an acceptorless dehydrogenation and borrowing hydrogen approach .Physical And Chemical Properties Analysis

This compound has a molecular weight of 195.217 Da and a monoisotopic mass of 195.068420 Da .Wissenschaftliche Forschungsanwendungen

Fluorescent Probes for Sensing

Fluorene-based compounds can be designed as fluorescent probes for the sensitive and selective determination of specific ions or molecules. For example, a fluorene-based fluorescent probe with a “turn-on” response has been reported for the recognition of ClO− ions .

Csp3–H Functionalization

The Csp3–H functionalization of fluorene compounds, including 9H-fluorene-3-carbaldehyde oxime, is a significant area of research. This process involves the transformation of C-H bonds into C-C or C-heteroatom bonds, expanding the utility of fluorene derivatives in organic synthesis .

Borrowing Hydrogen Approach

This approach is used in reactions involving fluorene compounds to facilitate transformations via an unsaturated intermediate. It proves crucial in selective synthesis processes where both alkylated and alkenylated fluorenes are desired .

Synthesis Protocol Development

Research on this compound can contribute to developing new synthesis protocols applicable to a broad range of substrates, including substituted fluorenes and various alcohols .

Wirkmechanismus

Oxime Compounds

Oxime compounds, such as 9H-fluorene-3-carbaldehyde oxime, are often used as building blocks in heterocyclic chemistry . Oxime derivatives show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond .

Mode of Action

In general, oxime esters in cyclization reactions act as both internal oxidants and a precursor which participates in the framework of the final product . Mostly, N–O bond cleavage in these transformations is proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process to form intermediates .

Biochemical Pathways

Oxime esters are emerging as the first-line building blocks in modern heterocyclic chemistry . They are used in the synthesis of various 5-membered heterocycles such as pyrrole, imidazole, furane, triazole, thiazole, pyrroline, isoxazoline, pyrazolines, etc . Moreover, they are used in the synthesis of 6-membered heterocycles such as quinoline, isoquinoline, pyridine, benzene, and pyrimidines .

Eigenschaften

IUPAC Name |

(NE)-N-(9H-fluoren-3-ylmethylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-15-9-10-5-6-12-8-11-3-1-2-4-13(11)14(12)7-10/h1-7,9,16H,8H2/b15-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWVRUIQVKFGPA-OQLLNIDSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C=NO)C3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=C(C=C(C=C2)/C=N/O)C3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzoyl-N'-[2-methyl-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B2956947.png)

![N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2956950.png)

![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2956954.png)

![N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2956966.png)

![N-1,3-benzodioxol-5-yl-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2956967.png)